Mps-BAY2b

Description

Properties

IUPAC Name |

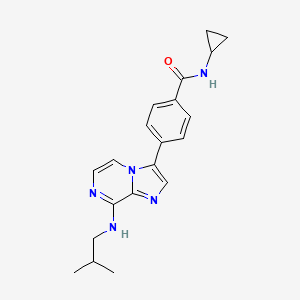

N-cyclopropyl-4-[8-(2-methylpropylamino)imidazo[1,2-a]pyrazin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-13(2)11-22-18-19-23-12-17(25(19)10-9-21-18)14-3-5-15(6-4-14)20(26)24-16-7-8-16/h3-6,9-10,12-13,16H,7-8,11H2,1-2H3,(H,21,22)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOFVYOMOKYCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mps-BAY2b: A Technical Guide to its Interaction with Target Protein MPS1 and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps-BAY2b is a potent and selective small molecule inhibitor belonging to the imidazopyrazine class of compounds. It has garnered significant interest in the field of oncology due to its targeted inhibition of Monopolar Spindle 1 (MPS1), a key regulator of the mitotic spindle assembly checkpoint (SAC). This technical guide provides an in-depth overview of this compound's target protein, its binding affinity, the associated signaling pathways, and detailed experimental protocols for its characterization.

Target Protein: Monopolar Spindle 1 (MPS1/TTK)

The primary molecular target of this compound is the serine/threonine-threonine kinase, Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a critical component of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] Overexpression of MPS1 has been observed in various human cancers, making it an attractive therapeutic target.[3]

Binding Affinity of this compound to MPS1

This compound exhibits a high binding affinity for human MPS1. In vitro kinase assays have demonstrated its potent inhibitory activity, with reported IC50 values in the low nanomolar range. This high affinity underscores the molecule's specificity and potential for effective target engagement at therapeutic concentrations.

| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |

| This compound | Human MPS1 | In vitro Kinase Assay | 1 - 10 nM | [4] |

| This compound | Human MPS1 | In vitro Kinase Assay | 14 nM | [1] |

MPS1 Signaling Pathway and Mechanism of Action of this compound

MPS1 plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids during mitosis. The SAC ensures that all chromosomes are properly attached to the microtubules of the mitotic spindle before the cell proceeds to anaphase.

The core function of MPS1 within this pathway is to phosphorylate several downstream targets at the kinetochores (the protein structures on chromosomes where spindle fibers attach) that are not yet correctly attached to the spindle. This phosphorylation cascade leads to the recruitment of other checkpoint proteins, including Mad1 and Mad2, to form the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. By inhibiting the APC/C, the SAC prevents the degradation of two key proteins: cyclin B1 and securin. The stabilization of these proteins is essential for maintaining the mitotic state and preventing the onset of anaphase.

This compound, as a potent inhibitor of MPS1, disrupts this signaling cascade. By blocking the kinase activity of MPS1, this compound prevents the phosphorylation of downstream targets and the subsequent recruitment of Mad1 and Mad2 to unattached kinetochores. This failure to activate the SAC leads to a premature activation of the APC/C, resulting in the untimely degradation of cyclin B1 and securin. Consequently, cells treated with this compound enter anaphase prematurely, often with misaligned chromosomes. This leads to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.

Experimental Protocols

In Vitro MPS1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against MPS1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Materials:

-

Recombinant human MPS1/TTK enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

This compound (or other test compounds)

-

384-well microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

-

Kinase/Antibody Mixture: Prepare a mixture of the MPS1 enzyme and the Eu-anti-Tag antibody in kinase buffer at 2X the final desired concentration.

-

Tracer/ATP Mixture: Prepare a mixture of the kinase tracer and ATP in kinase buffer at 2X the final desired concentration.

-

Assay Assembly:

-

Add 5 µL of the serially diluted this compound to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Initiate the reaction by adding 10 µL of the tracer/ATP mixture to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells and plot cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence Staining for Mitotic Defects

This protocol allows for the visualization of the cellular effects of this compound on the mitotic spindle and chromosome alignment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for spindle, anti-phospho-histone H3 (Ser10) for mitotic cells)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at a desired concentration for a specified time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Antibody Incubation: Incubate the cells with primary antibodies, followed by incubation with appropriate fluorescently labeled secondary antibodies.

-

DNA Staining: Stain the cellular DNA with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Analyze for mitotic defects such as chromosome misalignment and abnormal spindle formation.

Conclusion

This compound is a highly potent and selective inhibitor of MPS1/TTK, a key regulator of the spindle assembly checkpoint. Its high binding affinity translates into effective disruption of the MPS1 signaling pathway, leading to mitotic errors and subsequent cell death in cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other MPS1 inhibitors in preclinical research and drug development settings.

References

The Impact of Mps-BAY2b on Mitotic Progression and Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Mps-BAY2b, a potent inhibitor of the mitotic kinase Mps1 (also known as TTK), on mitotic progression and cell cycle regulation. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of oncology, cell biology, and drug development.

Core Concepts: Mps1 Kinase and the Spindle Assembly Checkpoint

Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis[1][2]. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a key upstream component of the SAC, where it localizes to unattached kinetochores and initiates a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby delaying anaphase onset[1][2]. Dysregulation of Mps1 is frequently observed in various cancers, making it an attractive target for anti-cancer therapies.

This compound: A Selective Mps1 Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of Mps1. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to severe mitotic errors and ultimately, cell death in cancer cells.

Quantitative Analysis of this compound's Effect on Cell Cycle Progression

The following data, derived from studies on human colorectal carcinoma HCT 116 cells, illustrates the impact of this compound on cell cycle dynamics.

Table 1: Effect of this compound on DNA Synthesis (EdU Incorporation) in HCT 116 Cells [3]

| Treatment Time (hours) | % of EdU-Incorporating Cells (Control) | % of EdU-Incorporating Cells (3 µM this compound) |

| 24 | 45.3 ± 2.5 | 35.1 ± 1.8 |

| 48 | 42.1 ± 3.1 | 28.9 ± 2.2 |

Table 2: Effect of this compound on Mitotic Entry (Cyclin B1 Positive Cells) in HCT 116 Cells [3]

| Treatment Time (hours) | % of Cyclin B1+ Cells (Control) | % of Cyclin B1+ Cells (3 µM this compound) |

| 24 | 18.2 ± 1.5 | 12.5 ± 1.1 |

| 48 | 16.5 ± 1.9 | 9.8 ± 0.9 |

Note: Data are presented as mean ± S.E.M. Similar effects on cell cycle progression have been reported in human cervical carcinoma HeLa cells.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to assess the effects of this compound, the following diagrams are provided.

References

A Deep Dive into the Structural Analysis of Mps-BAY2b and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, mechanism of action, and experimental evaluation of Mps-BAY2b, a potent and orally active inhibitor of Monopolar Spindle 1 (MPS1) kinase, and its analogues. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and medicinal chemistry, offering detailed insights into the structure-activity relationships and the experimental protocols utilized in the characterization of this important class of mitotic inhibitors.

Structural Analysis and Core Scaffolds

This compound belongs to the imidazopyrazine class of compounds. Its chemical structure, N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide, reveals a core scaffold that is crucial for its inhibitory activity against MPS1 kinase.

Key structural features of this compound and its analogues, Mps-BAY1 and Mps-BAY2a, are pivotal for their biological function. Mps-BAY2a and this compound are both imidazopyrazines, while Mps-BAY1 is a triazolopyridine. These heterocyclic cores contain essential hydrogen bond donor and acceptor nitrogen atoms, which are common features in molecules that target the ATP-binding pocket of protein kinases.

Table 1: Chemical Structures of this compound and its Analogues

| Compound | Chemical Name | Core Scaffold |

| This compound | N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide | Imidazopyrazine |

| Mps-BAY2a | N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide | Imidazopyrazine |

| Mps-BAY1 | N-(4-{2-[(2-cyanophenyl)amino][1][2]triazolo[1,5-a]pyridin-6-yl}phenyl)-2-phenylacetamide | Triazolopyridine |

Mechanism of Action and Signaling Pathway

This compound and its analogues function by directly inhibiting the kinase activity of MPS1, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting MPS1, these compounds disrupt the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.

Structure-Activity Relationship (SAR)

The inhibitory potency of this compound and its analogues against MPS1 kinase and their cellular effects are summarized below. These data highlight the key structural modifications that influence their biological activity.

Table 2: In Vitro Inhibitory Activity of this compound and Analogues

| Compound | MPS1 Kinase IC50 (nM) | SAC Inhibition IC50 (nM) | Antiproliferative IC50 (HeLa cells, nM) |

| This compound | 14 | 670 | Not explicitly stated, but effective in inducing mitotic catastrophe |

| Mps-BAY2a | ~1-10 | 95 | 160 to >10,000 (in a panel of colon carcinoma cell lines) |

| Mps-BAY1 | ~1-10 | 130 | Not explicitly stated, but effective in inducing mitotic catastrophe |

Data compiled from Jemaà M, et al. Cell Death Differ. 2013 Nov;20(11):1532-45.

The imidazopyrazine scaffold of Mps-BAY2a and this compound demonstrates potent MPS1 inhibition. The addition of a quinolin-5-yl group in Mps-BAY2a appears to enhance its potency in SAC inhibition assays compared to this compound. The triazolopyridine core of Mps-BAY1 also confers strong MPS1 inhibitory activity. Further SAR studies on related imidazopyrazine and triazolopyridine derivatives have explored modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound and its analogues.

Synthesis of this compound (N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide)

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. However, a general synthetic route for imidazo[1,2-a]pyrazines can be inferred from related publications. The synthesis would likely involve the following key steps:

-

Synthesis of the Imidazo[1,2-a]pyrazine Core: This is typically achieved through the condensation of an aminopyrazine derivative with an α-haloketone.

-

Functionalization of the Core: Subsequent reactions, such as Suzuki coupling or nucleophilic aromatic substitution, would be employed to introduce the isobutylamino and the N-cyclopropylbenzamide moieties at the appropriate positions of the imidazopyrazine ring.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization, with its identity and purity confirmed by NMR and mass spectrometry.

In Vitro MPS1 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MPS1.

Materials:

-

Recombinant human MPS1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (at a concentration close to the Km for MPS1)

-

Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 peptide substrate)

-

³²P-γ-ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

Test compounds (this compound and analogues) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or luminometer

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant MPS1 kinase, and the peptide substrate in each well of a 96-well plate.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (and ³²P-γ-ATP if using the radioactive method).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution containing EDTA).

-

For radioactive detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed HeLa cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

-

Determine the IC50 value for cell proliferation inhibition.

Spindle Assembly Checkpoint (SAC) Assay

This assay evaluates the ability of the compounds to override a SAC-induced mitotic arrest.

Materials:

-

HeLa cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP)

-

Complete cell culture medium

-

Nocodazole (a microtubule-depolymerizing agent that activates the SAC)

-

Test compounds dissolved in DMSO

-

Fixative (e.g., 4% paraformaldehyde)

-

DAPI or Hoechst stain for DNA visualization

-

Antibodies against mitotic markers (e.g., phospho-histone H3)

-

Fluorescence microscope

Protocol:

-

Seed H2B-GFP HeLa cells on coverslips or in imaging-compatible plates.

-

Treat the cells with nocodazole (e.g., 100 ng/mL) for several hours to induce a mitotic arrest.

-

Add the test compounds at various concentrations to the nocodazole-arrested cells.

-

Monitor the cells using live-cell imaging or fix the cells at different time points.

-

For fixed-cell analysis, stain the cells with DAPI/Hoechst and antibodies against mitotic markers.

-

Quantify the percentage of cells that exit mitosis (as indicated by decondensed chromatin and the absence of mitotic markers) in the presence of nocodazole and the test compound.

-

A decrease in the percentage of mitotic cells compared to the nocodazole-only control indicates SAC override.

-

Determine the IC50 for SAC inhibition.

Conclusion

This compound and its analogues represent a promising class of MPS1 inhibitors with significant potential for anticancer therapy. Their ability to disrupt the spindle assembly checkpoint leads to mitotic catastrophe and cell death in cancer cells. The detailed structural analysis and experimental protocols provided in this guide offer a solid foundation for further research and development of this important class of therapeutic agents. The continued exploration of the structure-activity relationships of imidazopyrazine and triazolopyridine derivatives will be crucial for the design of next-generation MPS1 inhibitors with improved efficacy and safety profiles.

References

Mps-BAY2b: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of Mps-BAY2b, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. This compound, an imidazopyrazine derivative, has demonstrated significant anti-proliferative activity in cancer cells by disrupting mitotic progression, making it a compound of interest for oncology research and development. This document details the mechanism of action, key preclinical findings, and the experimental methodologies employed in its initial characterization.

Discovery and Initial Characterization

This compound was identified through in vitro kinase assays as a potent inhibitor of MPS1, a key regulator of the spindle assembly checkpoint (SAC). The initial discovery, along with two other related compounds (Mps-BAY1 and Mps-BAY2a), was detailed in a seminal study by Jemaà et al. (2013) in Cell Death and Differentiation. This compound was selected for further in vivo evaluation due to its superior stability compared to the other two compounds.

Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MPS1. MPS1 plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting MPS1, this compound induces a cascade of events that ultimately lead to mitotic catastrophe and cell death in cancer cells.

The key mechanistic effects of this compound include:

-

Inefficient Chromosomal Congression: Inhibition of MPS1 leads to the improper alignment of chromosomes at the metaphase plate.

-

Unscheduled SAC Inactivation: this compound causes the premature inactivation of the spindle assembly checkpoint, even in the presence of improperly attached chromosomes.

-

Premature Anaphase Entry: The untimely inactivation of the SAC results in cells entering anaphase prematurely, leading to severe chromosomal mis-segregation.

-

Polyploidization and Cell Death: The gross chromosomal abnormalities resulting from mitotic disruption lead to the formation of polyploid cells and subsequent induction of apoptosis.

The following diagram illustrates the role of MPS1 in the spindle assembly checkpoint and the inhibitory effect of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines. The primary mechanism of action, inhibition of the spindle assembly checkpoint, was confirmed with an IC50 of 670 nM for the abrogation of a nocodazole-induced mitotic arrest in HeLa cells.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | IC50 (nM) | Reference |

| Spindle Assembly Checkpoint (SAC) Inactivation | HeLa | 670 |

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a HeLa-Matu human cervical carcinoma xenograft model in immunodeficient mice. In this model, this compound was assessed both as a monotherapy and in combination with the microtubule-targeting agent, paclitaxel. The combination therapy showed a superior anti-neoplastic effect compared to either agent alone.

Table 2: In Vivo Study Design for this compound in HeLa-Matu Xenograft Model

| Treatment Group | Dosing Regimen | Outcome | Reference |

| This compound | 30 mg/kg, p.o., twice daily | Moderate tumor growth inhibition | |

| Paclitaxel | 10 mg/kg, i.v., once weekly | Moderate tumor growth inhibition | |

| This compound + Paclitaxel | 30 mg/kg this compound p.o. twice daily + 10 mg/kg Paclitaxel i.v. once weekly | Superior tumor growth inhibition compared to single agents; increased apoptosis and giant mononuclear cells |

p.o. = per os (by mouth); i.v. = intravenous

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of this compound against MPS1 kinase was likely determined using a standard in vitro kinase assay format, such as an ADP-Glo™ or similar luminescent kinase assay.

Principle: The assay measures the amount of ADP produced as a result of the kinase phosphorylating its substrate. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

General Steps:

-

Reaction Setup: Recombinant human MPS1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 peptide substrate), and ATP are combined in a kinase reaction buffer.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to proceed.

-

ADP Detection: A reagent is added to stop the kinase reaction and convert the produced ADP into a detectable signal (e.g., luminescence).

-

Signal Measurement: The signal is read using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines a typical workflow for an in vitro kinase assay.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on cell cycle progression in HCT 116 human colorectal carcinoma cells was assessed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide (PI).

Principle: The amount of fluorescent signal from the DNA dye is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

General Steps:

-

Cell Culture and Treatment: HCT 116 cells are seeded in culture plates and allowed to adhere. The cells are then treated with this compound at the desired concentration and for various time points.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is determined.

The following diagram illustrates the logical flow of a cell cycle analysis experiment.

In Vivo Xenograft Study

Animal Model: Athymic nude mice are typically used for xenograft studies as they lack a functional immune system and will not reject the human tumor cells.

Tumor Implantation: HeLa-Matu cells are harvested from culture and injected subcutaneously into the flank of the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly (e.g., with calipers) to calculate the tumor volume.

Treatment: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups. This compound is administered orally, while paclitaxel is given intravenously.

Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a promising preclinical candidate that targets the MPS1 kinase, a critical component of the spindle assembly checkpoint. Its mechanism of action, leading to mitotic disruption and cell death in cancer cells, has been well-characterized. In vivo studies have demonstrated its potential as both a monotherapy and in combination with standard-of-care chemotherapeutics like paclitaxel. Further preclinical development would require more extensive pharmacokinetic and toxicology studies to fully assess its therapeutic potential. This guide provides a foundational understanding of the discovery and initial preclinical evaluation of this compound for researchers and drug development professionals in the field of oncology.

Unraveling the Mps-BAY2b Signaling Pathway: A Technical Guide

Initial Investigation Reveals "Mps-BAY2b" as an Unidentified Signaling Pathway

A comprehensive review of current scientific literature and databases reveals that the "this compound signaling pathway" is not a recognized or documented signaling cascade. Searches for this specific pathway, as well as for the term "BAY2b" in the context of cellular signaling, did not yield any relevant results. The "Mps" component of the query likely refers to the well-characterized Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint. However, there is no evidence of a molecule or protein designated "BAY2b" interacting with or functioning within the Mps1 signaling network.

Therefore, it is concluded that "this compound" may be a fictional, proprietary, or as-yet-undiscovered signaling pathway. Without any foundational scientific data, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and pathway visualizations as requested.

Focus on the Known: The Mps1 Kinase Signaling Pathway

While the "this compound" pathway remains elusive, we can provide an overview of the known signaling interactions of the Mps1 kinase, which is central to ensuring accurate chromosome segregation during mitosis. Mps1 is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature separation of sister chromatids.

The Mps1 signaling cascade is initiated at the kinetochores, which are complex protein structures assembled on the centromeres of chromosomes. Key interactions and downstream effects of Mps1 include:

-

Phosphorylation of Knl1/Spc105: Mps1 phosphorylates the MELT repeats of the kinetochore scaffold protein Knl1 (also known as Spc105).[1] This phosphorylation event is a critical upstream step in SAC activation.

-

Recruitment of Bub1, Bub3, Mad1, and Mad2: The phosphorylated Knl1 serves as a docking site for the recruitment of other SAC proteins, including the Bub1-Bub3 complex and Mad1.[1]

-

Mitotic Checkpoint Complex (MCC) Assembly: The localization of these proteins at the kinetochore facilitates the conformational change of Mad2 from an open to a closed state, leading to the assembly of the Mitotic Checkpoint Complex (MCC).[2] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).

-

Inhibition of APC/C: By inhibiting the APC/C, the SAC prevents the ubiquitination and subsequent degradation of securin and cyclin B, thereby halting the cell cycle in metaphase until all chromosomes are properly attached to the mitotic spindle.

Below is a simplified representation of the core Mps1 signaling pathway.

Caption: Core Mps1 Signaling Pathway at the Kinetochore.

Further research is required to determine if "this compound" represents a novel pathway that has not yet been characterized in the public domain. Researchers with information on this pathway are encouraged to publish their findings to advance the collective understanding of cell cycle regulation.

References

Methodological & Application

Application Notes and Protocols for Mps-BAY2b in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of Mps-BAY2b, a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).

Introduction

This compound is a small molecule inhibitor of TTK, a key regulator of the spindle assembly checkpoint (SAC).[1] The SAC ensures the fidelity of chromosome segregation during mitosis.[1] In many cancer cells, TTK is overexpressed, and its inhibition leads to mitotic catastrophe and subsequent apoptosis, making it a promising target for cancer therapy.[2][3] Preclinical studies have demonstrated the anti-cancer activity of this compound, particularly in combination with taxanes like paclitaxel, in various cancer models.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Combination with Paclitaxel in a HeLa-Matu Cervical Carcinoma Xenograft Model

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | - | - | [3] |

| This compound | 30 mg/kg, p.o., twice daily | Not specified as monotherapy | [3] |

| Paclitaxel | 10 mg/kg, i.v., once weekly | Not specified | [3] |

| This compound + Paclitaxel | 30 mg/kg this compound (p.o., twice daily) + 10 mg/kg Paclitaxel (i.v., once weekly) | Superior to either agent alone | [3] |

Table 2: Estimated Pharmacokinetic Parameters of this compound (based on similar TTK inhibitors)

| Parameter | Value | Species | Note |

| Tmax (Time to maximum concentration) | ~1.5 - 7 hours | Mouse, Rat | Based on data for BAY 1217389. |

| Oral Bioavailability | Moderate to High | Mouse, Rat | Based on data for BAY 1217389. |

| Cmax (Maximum plasma concentration) | Dose-dependent | - | General expectation for oral administration. |

| AUC (Area under the curve) | Dose-dependent | - | General expectation for oral administration. |

| Half-life (t1/2) | Not specified | - | - |

Disclaimer: The pharmacokinetic data presented are estimations based on publicly available information for similar TTK inhibitors from the same developer and may not be fully representative of this compound.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Studies

Objective: To establish a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound as a single agent or in combination with other therapies.

Materials:

-

HeLa-Matu cervical carcinoma cells (or other suitable cancer cell line)

-

Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Paclitaxel

-

Vehicle for Paclitaxel (e.g., Cremophor EL and ethanol)

Procedure:

-

Cell Culture: Culture HeLa-Matu cells in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation:

-

Trypsinize the cells and wash them with PBS.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to institutional guidelines.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Animal Grouping and Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).

-

Administer treatments as per the dosing schedule outlined in Table 1. For oral gavage of this compound, ensure the vehicle is well-suspended.

-

-

Efficacy Evaluation:

-

Continue monitoring tumor growth throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

-

Male or female mice (e.g., CD-1)

-

This compound

-

Vehicle for oral administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Dosing:

-

Administer a single oral dose of this compound to the mice.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

-

Mandatory Visualization

Caption: Simplified signaling cascade initiated by TTK, leading to cell proliferation and apoptosis inhibition.

Caption: Step-by-step workflow for conducting an in vivo xenograft efficacy study.

References

- 1. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mps-BAY2b, an MPS1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps-BAY2b is a potent and orally active small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Dysregulation of MPS1 is implicated in various cancers, making it an attractive target for therapeutic intervention. This compound demonstrates preclinical anticancer activity by inducing mitotic catastrophe and apoptosis in cancer cells.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo research settings.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Chemical Name | N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide | [1] |

| Molecular Formula | C20H23N5O | |

| Molecular Weight | 349.43 g/mol | |

| IC50 (human MPS1) | 14 nM | [2] |

| IC50 (SAC, HeLa cells) | 670 nM | [2][3] |

| Appearance | Solid | |

| Storage | Store at -20°C for short-term and -80°C for long-term. |

Stock Solution and Working Concentration Guidelines

Proper preparation of this compound solutions is critical for reproducible experimental outcomes. The following tables summarize recommended concentrations for stock and working solutions based on published data and common laboratory practices.

Stock Solution Preparation

| Solvent | Recommended Concentration | Protocol | Storage |

| DMSO | 10 mM | 1. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. 2. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. 3. Vortex thoroughly until the solid is completely dissolved. 4. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. | Store at -20°C for up to 1 month or -80°C for up to 6 months. |

Working Concentration for In Vitro Assays

| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |

| Cell Viability/Proliferation | HCT116, HeLa | 10 nM - 10 µM | Titration is recommended to determine the optimal concentration for your specific cell line and assay duration. |

| Spindle Assembly Checkpoint (SAC) Inhibition | HeLa | 500 nM - 1 µM | Effective concentrations for SAC override are typically higher than the enzymatic IC50. |

| Western Blotting | HCT116 | 1 µM | Used to assess the phosphorylation status of MPS1 substrates. |

| Immunofluorescence | HeLa | 1 µM | To visualize mitotic defects and chromosome misalignment. |

In Vivo Formulation and Dosing

| Formulation | Administration Route | Dosage | Vehicle |

| Suspension | Oral gavage | 50 mg/kg | 0.5% Tylose in water |

| Combination Therapy | Oral gavage | This compound (25 mg/kg) + Paclitaxel (5 mg/kg, i.v.) | As above for this compound |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Histone H3

-

Cell Treatment: Seed cells in a 6-well plate and treat with 1 µM this compound for 24 hours. Include a positive control for mitotic arrest (e.g., nocodazole).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

-

Treatment Initiation: Randomize mice into treatment groups (vehicle, this compound, paclitaxel, combination).

-

Drug Administration: Administer this compound (50 mg/kg) daily via oral gavage. For combination studies, administer paclitaxel (5 mg/kg) intravenously once a week.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

MPS1 Signaling Pathway in Spindle Assembly Checkpoint

Caption: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.

General Experimental Workflow for this compound Evaluation

Caption: General workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Mps-BAY2b Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell lines sensitive to the MPS1 kinase inhibitor, Mps-BAY2b, detailing its mechanism of action and providing protocols for assessing its efficacy.

Data Presentation: Sensitivity of Cancer Cell Lines to MPS1 Inhibitors

The sensitivity of various cancer cell lines to this compound and other selective MPS1 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Sensitivity Level | Reference |

| HCT 116 | Colorectal Carcinoma | This compound | Not explicitly stated, but described as particularly sensitive. | Sensitive | [1] |

| HeLa | Cervical Carcinoma | This compound | Not explicitly stated, but described as particularly sensitive. | Sensitive | [1] |

| YCC-47 | Gastric Cancer (TP53WT) | MPS1/TTK Inhibitor | 0.02 | Sensitive | [2] |

| YCC-30 | Gastric Cancer (TP53MUT) | MPS1/TTK Inhibitor | 0.07 | Sensitive | [2] |

| Various | Colon Carcinoma | Mps-BAY2a | 0.16 to >10 | Heterogeneous | |

| YCC-28 | Gastric Cancer (TP53MUT) | MPS1/TTK Inhibitor | >10 | Resistant | [2] |

Note: Data for this compound is limited in publicly available literature. The table includes data for closely related MPS1 inhibitors to provide a broader context of sensitivity. The sensitivity to MPS1 inhibitors can be influenced by factors such as the mutational status of TP53.[2]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting MPS1, this compound disrupts the SAC, leading to a cascade of events that culminates in cancer cell death.

Signaling Pathway of this compound Action

Caption: this compound inhibits MPS1, leading to premature SAC satisfaction and cell death.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

-

Sensitive cancer cell lines (e.g., HCT 116, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

Sensitive cancer cell lines (e.g., HCT 116, HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Sensitive cancer cell lines (e.g., HCT 116, HeLa)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 or 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.

-

Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for assessing apoptosis induction by this compound using Annexin V/PI staining.

References

Application Notes and Protocols for the Combined Use of Mps-BAY2b and Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of Mps-BAY2b, a Monopolar Spindle 1 (MPS1) kinase inhibitor, in combination with paclitaxel, a microtubule-stabilizing agent. The information is intended to guide the experimental design for preclinical studies.

Introduction

Paclitaxel is a cornerstone of chemotherapy, primarily functioning by stabilizing microtubules, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[][2][3][4] Its mechanism involves binding to the β-tubulin subunit of microtubules, preventing their disassembly and disrupting the normal dynamics of the mitotic spindle.[3][5] This interference with microtubule function activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.

Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a key component of the SAC. It is often overexpressed in various human cancers.[6][7] MPS1 inhibitors, such as this compound, disrupt the SAC, leading to premature exit from mitosis with mis-segregated chromosomes, which can ultimately trigger cell death.[7] The combination of a microtubule-stabilizing agent like paclitaxel with an MPS1 inhibitor presents a promising therapeutic strategy. By first trapping cancer cells in mitosis with paclitaxel and then overriding the SAC with this compound, the combination can lead to enhanced mitotic catastrophe and apoptosis.[7][8] Studies have shown that this combination can synergistically inhibit tumor cell growth both in vitro and in vivo.[6][7]

Key Signaling Pathways

The synergistic effect of this compound and paclitaxel primarily revolves around the mitotic cell cycle phase and the spindle assembly checkpoint. Paclitaxel's stabilization of microtubules leads to an accumulation of cells in mitosis. This compound then forces these cells to exit mitosis prematurely, despite the presence of improperly attached chromosomes, leading to aneuploidy and cell death. Additionally, the Akt/mTOR signaling pathway, which is crucial for cell growth and survival, has been implicated in the response to this combination therapy in osteosarcoma.[9]

Caption: Synergistic mechanism of paclitaxel and this compound.

Experimental Protocols

Cell Lines and Culture

A variety of cancer cell lines can be used to study the effects of this compound and paclitaxel. Examples from literature include:

-

Human cervical carcinoma: HeLa-Matu[6]

-

Human colorectal carcinoma: HCT 116[7]

-

Human osteosarcoma: 143B, MG63[9]

-

Human breast cancer: MDA-MB-231, Cal51[10]

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the drug combination.

Materials:

-

96-well plates

-

Cancer cell lines

-

This compound (various concentrations)

-

Paclitaxel (various concentrations)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of approximately 5x10³ cells/well and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of this compound, paclitaxel, or the combination of both. Include untreated control wells.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[9]

-

At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Paclitaxel

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound, paclitaxel, or the combination for 24 to 48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the drug combination on cell cycle distribution.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Paclitaxel

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the drug combination as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at 4°C for at least 30 minutes.[11]

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Protocol 4: In Vivo Xenograft Studies in Mice

This protocol outlines a general approach for evaluating the efficacy of the combination therapy in a preclinical animal model.

Materials:

-

Athymic nu/nu mice

-

Cancer cell line for tumor implantation (e.g., HeLa-Matu)[6]

-

This compound (for oral administration)

-

Paclitaxel (for intraperitoneal or intravenous injection)

-

Vehicle controls

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inoculate mice with cancer cells (e.g., 5 x 10^6 cells).

-

Allow tumors to grow to a palpable size (e.g., 40-80 mm²).[6]

-

Randomize mice into treatment groups: Vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.

-

Administer the drugs according to a predetermined schedule. For example, paclitaxel (e.g., 8 mg/kg) can be given as a single intravenous injection, followed by this compound (e.g., 30 mg/kg) administered orally twice daily for 2 days.[6]

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Caption: General experimental workflow.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the combination of MPS1 inhibitors and paclitaxel.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Drug | IC50 (nM) | Fold-Decrease in IC50 (Combination vs. Paclitaxel) | Reference |

|---|---|---|---|---|

| A375 (Melanoma) | Paclitaxel | 5.9 | - | [11] |

| Paclitaxel + 10 µM PD98059* | 0.6 | 10 | [11] | |

| Paclitaxel + 25 µM PD98059* | 0.07 | 84 | [11] |

Note: PD98059 is a MEK1/2 inhibitor, data is illustrative of a combination approach.

Table 2: Cell Cycle Analysis of A375 Cells after 24h Treatment

| Treatment | % Apoptotic Cells (Sub G0/G1) | % G0/G1 Phase | % G2/M Phase | Reference |

|---|---|---|---|---|

| Untreated Control | 3.31 | - | - | [11] |

| 5 nM Paclitaxel | 53.83 | - | - | [11] |

| 25 µM PD98059* | 3.04 | 82.59 | - | [11] |

| Paclitaxel + PD98059* | 79.52 | - | - | [11] |

Note: PD98059 is a MEK1/2 inhibitor, data is illustrative of a combination approach.

Table 3: In Vivo Efficacy in Mouse Xenograft Models

| Treatment Group | Median Survival (days) | Tumor Growth | Reference |

|---|---|---|---|

| Vehicle | 10 | Progressive | [8] |

| Docetaxel (12.5 mg/kg) | 26 | Delayed | [8] |

| Docetaxel (25 mg/kg) | 34 | Delayed | [8] |

| Docetaxel (12.5 mg/kg) + Cpd-5 (5 mg/kg)** | 68 | Regression | [8] |

| Docetaxel (25 mg/kg) + Cpd-5 (10 mg/kg)** | 82 | Regression | [8] |

*Note: Docetaxel is another taxane, and Cpd-5 is an Mps1 inhibitor. This data illustrates the synergistic potential.

Conclusion

The combination of this compound and paclitaxel represents a rational and promising strategy for cancer therapy. The provided protocols and data offer a framework for researchers to design and execute preclinical studies to further elucidate the mechanisms of action and therapeutic potential of this combination. Careful consideration of cell line selection, drug concentrations, and treatment schedules is crucial for obtaining robust and reproducible results.

References

- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Mps-BAY2b Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps-BAY2b is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1), also known as Threonine and Tyrosine Kinase (TTK). MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures proper chromosome segregation during mitosis. Upregulation of MPS1 is observed in various cancers, making it an attractive therapeutic target. Inhibition of MPS1 by this compound disrupts the SAC, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cancer cell death.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, such as paclitaxel, in preclinical xenograft models.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of MPS1 (TTK). This disrupts the spindle assembly checkpoint, a critical cellular process for ensuring genomic stability during cell division. The diagram below illustrates the simplified signaling pathway affected by this compound.

Caption: this compound inhibits MPS1, leading to SAC inactivation and apoptosis.

Experimental Protocols

In Vivo Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.

Materials:

-

Human cancer cell line (e.g., HeLa-Matu cervical carcinoma)

-

6-8 week old female athymic nu/nu mice

-

Matrigel (Corning)

-

Sterile PBS, cell culture medium, syringes, and needles

-

This compound

-

Paclitaxel (optional, for combination studies)

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Cell Culture: Culture HeLa-Matu cells according to standard protocols.

-

Cell Preparation: On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a mean volume of approximately 40-80 mm², randomize mice into treatment groups (n=8-10 mice per group).

Treatment Protocol

Monotherapy:

-

Control Group: Administer vehicle orally (p.o.) daily.

-

This compound Group: Administer this compound at the desired dose (e.g., 30 mg/kg) orally, twice daily for a specified duration (e.g., 2 days).[1]

Combination Therapy (with Paclitaxel):

-

Control Group: Administer vehicle intraperitoneally (i.p.) and orally.

-

Paclitaxel Group: Administer paclitaxel (e.g., 8 mg/kg or 30 mg/kg) i.p. as a single dose.[1]

-

This compound Group: Administer this compound (e.g., 30 mg/kg) p.o. twice daily for 2 days.[1]

-

Combination Group: Administer paclitaxel (e.g., 8 mg/kg) i.p. as a single dose, followed 24 hours later by this compound (e.g., 30 mg/kg) p.o. twice daily for 2 days.[1]

General Monitoring:

-

Record tumor volumes and body weights 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or if signs of excessive toxicity are observed.

Efficacy Evaluation Protocols

a. Tumor Growth Inhibition (TGI):

-

At the end of the study, calculate the mean tumor volume for each treatment group.

-

Calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

b. Immunohistochemistry (IHC) for Phosphorylated Histone H3 (pHH3):

This protocol is for a key pharmacodynamic biomarker to confirm this compound target engagement.

-

Tissue Collection: Euthanize a subset of mice from each group 1 hour after the final this compound dose.[1] Excise tumors and fix in 10% neutral buffered formalin.

-

Tissue Processing: Embed fixed tumors in paraffin and section at 4-5 µm thickness.

-

Immunostaining:

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval using a citrate-based buffer.

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against pHH3 (Ser10).

-

Incubate with a biotinylated secondary antibody.

-

Apply an avidin-biotin-peroxidase complex.

-

Develop with a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

-

Quantification:

-

Capture images of stained sections under a microscope.

-

Count the number of pHH3-positive cells per high-power field (HPF) in at least five different areas of the tumor.

-

Calculate the average number of positive cells per HPF for each tumor.

-

c. Hematoxylin and Eosin (H&E) Staining for Nuclear Pyknosis:

-

Tissue Collection: Euthanize a subset of mice 72 hours after the first treatment.[1] Excise and process tumors as described for IHC.

-

Staining: Stain tissue sections with H&E according to standard protocols.

-

Assessment of Nuclear Pyknosis:

-

Examine the stained sections under a light microscope.

-

Identify pyknotic nuclei, which are characterized by condensed, shrunken, and intensely basophilic chromatin.

-

Quantify the percentage of pyknotic nuclei in at least five different high-power fields per tumor.

-

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

Caption: Workflow for in vivo efficacy testing of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a HeLa-Matu Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Data not available | - |

| This compound | 30 mg/kg, p.o., twice daily for 2 days | Data not available | Data not available |

| Paclitaxel | 8 mg/kg, i.p., single dose | Data not available | Data not available |

| Paclitaxel + this compound | 8 mg/kg i.p. + 30 mg/kg p.o. | Data not available | Data not available |

Note: Specific quantitative data on tumor volume and TGI from publicly available this compound studies is limited. Researchers should populate this table with their own experimental data.

Table 2: Pharmacodynamic and Histological Analysis

| Treatment Group | Mean pHH3 Positive Cells/HPF ± SEM | Mean % Pyknotic Nuclei ± SEM |

| Vehicle Control | Data not available | Data not available |

| This compound | Data not available | Data not available |

| Paclitaxel | Data not available | Data not available |

| Paclitaxel + this compound | Data not available | Data not available |

Note: Quantitative data for pharmacodynamic and histological endpoints should be determined from experimental observations.

Logical Relationship for Synergy

The combination of this compound and paclitaxel is expected to have a synergistic effect. Paclitaxel stabilizes microtubules, causing mitotic arrest. This compound abrogates the spindle assembly checkpoint, forcing cells arrested in mitosis to exit prematurely, leading to catastrophic chromosome missegregation and enhanced cell death.

Caption: Synergistic interaction between Paclitaxel and this compound.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound efficacy. By utilizing xenograft models and assessing key endpoints such as tumor growth inhibition, pharmacodynamic markers (pHH3), and histological changes (nuclear pyknosis), researchers can effectively characterize the anti-tumor activity of this novel MPS1 inhibitor. Furthermore, the described combination strategy with paclitaxel provides a basis for exploring synergistic therapeutic approaches. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, crucial for the preclinical development of this compound as a potential cancer therapeutic.

References

Mps-BAY2b: A Potent Inhibitor for Probing Mitotic Checkpoint Function

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. It prevents the premature separation of sister chromatids until all chromosomes are properly attached to the mitotic spindle. Monopolar spindle 1 (MPS1), a dual-specificity serine/threonine kinase, is a central component of the SAC.[1] Dysregulation of the SAC is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Mps-BAY2b is a potent and selective small molecule inhibitor of MPS1, belonging to the imidazopyrazine class of compounds. By inhibiting MPS1, this compound abrogates the mitotic checkpoint, leading to severe mitotic perturbations, aneuploidy, and ultimately, cell death in cancer cells. This makes it a valuable tool for studying SAC function and for preclinical anticancer research.

Data Presentation

This compound demonstrates high potency against human MPS1 kinase. The following table summarizes the available quantitative data for this inhibitor.

| Compound | Target | IC50 | Notes |

| This compound | Human MPS1 | 14 nM | Oral active inhibitor.[2] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and a typical experimental approach for its characterization, the following diagrams are provided.

Caption: Mitotic checkpoint signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing this compound's effect on cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to study the function of the mitotic checkpoint using this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-